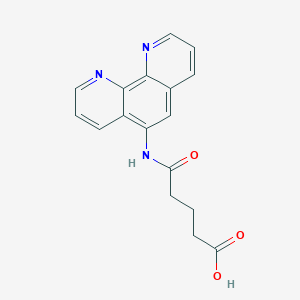

5-((1,10-Phenanthrolin-5-yl)amino)-5-oxopentanoic acid

Übersicht

Beschreibung

5-((1,10-Phenanthrolin-5-yl)amino)-5-oxopentanoic acid is a complex organic compound that features a phenanthroline moiety linked to a pentanoic acid chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-((1,10-Phenanthrolin-5-yl)amino)-5-oxopentanoic acid typically involves the following steps:

Formation of 1,10-Phenanthrolin-5-amine: This can be achieved through the reduction of 1,10-phenanthroline-5,6-dione using a suitable reducing agent such as sodium borohydride.

Coupling Reaction: The 1,10-Phenanthrolin-5-amine is then coupled with glutaric anhydride under basic conditions to form the desired product. The reaction is typically carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using more efficient catalysts, and employing continuous flow reactors to enhance yield and purity.

Types of Reactions:

Oxidation: The phenanthroline moiety can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using agents like sodium borohydride, particularly targeting the carbonyl group in the pentanoic acid chain.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products:

Oxidation: Formation of phenanthroline-5,6-dione derivatives.

Reduction: Conversion to alcohol derivatives.

Substitution: Formation of N-substituted phenanthroline derivatives.

Chemistry:

- Used as a ligand in coordination chemistry to form metal complexes.

- Employed in the synthesis of organic light-emitting diodes (OLEDs).

Biology:

- Investigated for its potential as a DNA intercalator, which can be useful in studying DNA-protein interactions.

Medicine:

- Explored for its anticancer properties due to its ability to bind to metal ions and generate reactive oxygen species.

Industry:

- Utilized in the development of sensors for detecting metal ions in environmental samples.

Wirkmechanismus

The compound exerts its effects primarily through its ability to chelate metal ions. The phenanthroline moiety forms stable complexes with transition metals, which can then participate in redox reactions. These metal complexes can interact with biological molecules such as DNA, leading to various biochemical effects. The generation of reactive oxygen species through redox cycling is a key pathway involved in its anticancer activity.

Vergleich Mit ähnlichen Verbindungen

1,10-Phenanthroline: A simpler analog that lacks the pentanoic acid chain.

5-Nitro-1,10-phenanthroline: Contains a nitro group instead of an amino group.

1,10-Phenanthroline-5,6-dione: An oxidized form of the phenanthroline moiety.

Biologische Aktivität

5-((1,10-Phenanthrolin-5-yl)amino)-5-oxopentanoic acid, with the CAS number 163628-20-4, is a synthetic compound that has gained attention due to its potential biological activities. This compound features a phenanthroline moiety, which is known for its ability to chelate metal ions and exhibit various biological effects. The following sections provide a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C17H15N3O3

- Molecular Weight : 309.32 g/mol

- Melting Point : 233-235 °C

The biological activity of this compound can be attributed to several mechanisms:

- Metal Chelation : The phenanthroline structure allows for effective chelation of transition metals, which can influence various biological pathways.

- Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, potentially reducing oxidative stress in cells.

- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against certain bacterial strains.

Biological Activity Overview

The biological activities of this compound can be summarized in the following table:

Case Studies and Research Findings

-

Antioxidant Studies :

A study investigating the antioxidant potential of phenanthroline derivatives found that compounds similar to this compound exhibited significant free radical scavenging activity. This suggests that the compound may help mitigate oxidative damage in various biological systems . -

Antimicrobial Testing :

In vitro testing revealed that this compound demonstrated inhibitory effects against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways . -

Metal Ion Interaction Studies :

Research has shown that the compound effectively chelates iron ions, potentially impacting iron homeostasis in cells. This interaction may play a role in its observed biological effects, particularly in cancer cell lines where iron metabolism is crucial .

Wissenschaftliche Forschungsanwendungen

Coordination Chemistry

Ligand Properties : The compound acts as a bidentate ligand due to the presence of nitrogen atoms in the phenanthroline moiety, allowing it to form stable metal complexes. These complexes are used in various applications, including:

- Catalysis : Transition metal complexes of this ligand have been studied for their catalytic properties in organic transformations.

- Sensors : The ligand's ability to form complexes with metal ions makes it useful in the development of sensors for detecting metal ions in environmental samples.

Case Study : A study conducted by Ramiro et al. (2005) demonstrated the synthesis of ruthenium(II) complexes using 5-((1,10-Phenanthrolin-5-yl)amino)-5-oxopentanoic acid as a ligand. These complexes showed promising properties for photosensitization and singlet oxygen generation, which are critical for applications in photodynamic therapy and environmental remediation .

Biological Applications

Antitumor Activity : Research indicates that phenanthroline derivatives exhibit antitumor properties. The compound has been tested against various cancer cell lines, showing significant cytotoxic effects.

Case Study : In a recent study, this compound was evaluated for its ability to induce apoptosis in human cancer cells. The results indicated that the compound effectively triggered cell death pathways, making it a candidate for further development as an anticancer agent .

Material Science

Nanomaterial Synthesis : The compound is also employed in the synthesis of nanomaterials. Its coordination properties allow it to stabilize nanoparticles during synthesis, enhancing their performance in various applications.

Case Study : A research team utilized this compound to synthesize silver nanoparticles with enhanced antibacterial properties. The study revealed that these nanoparticles exhibited significant inhibition against common bacterial strains, indicating potential use in medical applications .

Summary Table of Applications

| Application Area | Description | Case Study Reference |

|---|---|---|

| Coordination Chemistry | Forms stable metal complexes for catalysis and sensing | Ramiro et al. (2005) |

| Biological Studies | Exhibits antitumor activity against cancer cells | Recent Anticancer Study |

| Material Science | Stabilizes nanoparticles for enhanced performance | Silver Nanoparticle Synthesis |

Eigenschaften

IUPAC Name |

5-oxo-5-(1,10-phenanthrolin-5-ylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3/c21-14(6-1-7-15(22)23)20-13-10-11-4-2-8-18-16(11)17-12(13)5-3-9-19-17/h2-5,8-10H,1,6-7H2,(H,20,21)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLYAHIKGGXXNSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=C3C=CC=NC3=C2N=C1)NC(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90475102 | |

| Record name | 5-Oxo-5-[(1,10-phenanthrolin-5-yl)amino]pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90475102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163628-20-4 | |

| Record name | 5-Oxo-5-[(1,10-phenanthrolin-5-yl)amino]pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90475102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.